![molecular formula C20H24N2OS B4677361 4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4677361.png)
4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide
Overview
Description
4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also referred to as BTMP or benzylpiperazine-thioether.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide involves the inhibition of the reuptake of serotonin and dopamine. By inhibiting the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide have been studied in animal models. The compound has been shown to increase locomotor activity and induce hyperthermia in rats. It has also been shown to have anxiogenic effects in mice.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide is its high affinity for the serotonin and dopamine transporters, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of the compound is its potential for abuse, which makes it a controlled substance.
Future Directions
There are several future directions for the study of 4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide. One direction is the development of more selective and potent analogs of the compound that can be used as therapeutic agents for the treatment of various neuropsychiatric disorders. Another direction is the study of the compound's effects on other neurotransmitter systems, such as the noradrenaline and histamine systems. Additionally, the compound's potential for abuse and its effects on addiction and dependence need to be further studied.
Scientific Research Applications
4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have an affinity for the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
4-benzyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-24-19-9-5-8-18(15-19)21-20(23)22-12-10-17(11-13-22)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSURFDKERSNWST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-[3-(methylsulfanyl)phenyl]piperidine-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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